molecular formula C10H10BrNO2 B8639633 5-Bromo-2-allyloxybenzaldoxime

5-Bromo-2-allyloxybenzaldoxime

Cat. No.: B8639633
M. Wt: 256.10 g/mol
InChI Key: QUXREYUICQSXSX-UHFFFAOYSA-N
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Description

5-Bromo-2-allyloxybenzaldoxime is a brominated aromatic compound featuring a benzaldehyde core substituted with a bromine atom at the 5-position, an allyloxy group at the 2-position, and an aldoxime functional group (-CH=N-OH). Bromine at the 5-position contributes electron-withdrawing effects, influencing electronic properties and substitution patterns .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

N-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H10BrNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h2-4,6-7,13H,1,5H2

InChI Key

QUXREYUICQSXSX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=NO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Allyloxy vs. Methoxy/Hydroxy Groups

Several 5-bromo derivatives with varying oxygen-containing substituents are listed in the Biopharmacule Speciality Chemicals catalog (Evidences 1 and 2). Key comparisons include:

Compound Substituent at Position 2 Functional Group Potential Properties
5-Bromo-2-allyloxybenzaldoxime Allyloxy (-O-CH₂-CH=CH₂) Aldoxime (-CH=N-OH) High steric bulk; reactivity via allyl group (e.g., cycloadditions)
5-Bromo-2-methoxybenzaldehyde Methoxy (-OCH₃) Aldehyde (-CHO) Moderate electron-donating effect; higher solubility in polar solvents
5-Bromo-2-hydroxybenzaldehyde Hydroxy (-OH) Aldehyde (-CHO) Strong hydrogen-bonding capability; acidity (pKa ~10)

Key Differences :

  • Aldoxime derivatives exhibit stronger coordination to transition metals (e.g., Cu, Ni) compared to simple aldehydes, making them useful in catalysis or metallodrug design .

Functional Group Comparison: Aldoxime vs. Thiosemicarbazone

The crystal structure of 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone () provides insights into how functional groups influence molecular packing and reactivity:

Property 5-Bromo-2-allyloxybenzaldoxime 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone
Functional Group Aldoxime (-CH=N-OH) Thiosemicarbazone (-NH-C(=S)-NH₂)
Hydrogen Bonding Moderate (N-OH and O-H donors) Extensive (N-H and S donors)
Metal Chelation Bidentate (N, O) Tridentate (N, S, N)
Crystallographic Data Not reported in evidence R factor = 0.030; mean C–C bond = 0.005 Å

Key Differences :

  • Thiosemicarbazones exhibit stronger metal-binding capacity due to sulfur’s soft base character, whereas aldoximes are more selective for hard acids like Fe³⁺ or Cu²⁺ .
  • The allyloxy group may disrupt crystalline packing compared to hydroxy substituents, affecting melting points and solubility.

Heterocyclic Analogues: Benzimidazole Derivatives

5-Bromo-2-phenylbenzimidazole () highlights the impact of heterocyclic systems:

Property 5-Bromo-2-allyloxybenzaldoxime 5-Bromo-2-phenylbenzimidazole
Core Structure Benzaldehyde derivative Benzimidazole ring
Biological Activity Potential enzyme inhibition Antifungal/anticancer activity
Solubility Moderate (polar aldoxime) Low (non-polar benzimidazole)

Key Differences :

  • Benzimidazole derivatives are more lipophilic, favoring membrane penetration in biological systems, whereas aldoximes are polar and water-soluble .
  • The allyloxy group’s alkene may confer photoactivity absent in benzimidazoles.

Research Implications and Gaps

While the provided evidence catalogs numerous 5-bromo derivatives (Evidences 1–2), direct data on 5-Bromo-2-allyloxybenzaldoxime (e.g., crystallography, spectroscopy) are lacking. Further studies should:

Characterize its crystal structure to compare packing efficiency with analogues like thiosemicarbazones .

Evaluate biological activity against similar brominated compounds (e.g., antifungal screens for benzimidazoles ).

Explore synthetic applications leveraging the allyloxy group’s reactivity.

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